REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1COCC1.[I:16][C:17]1[CH:21]=[CH:20][NH:19][N:18]=1.[F:22][CH:23]([F:26])[CH2:24]I>CN(C=O)C>[F:22][CH:23]([F:26])[CH2:24][N:19]1[CH:20]=[CH:21][C:17]([I:16])=[N:18]1 |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC1=NNC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
1,1-difluoro-2-iodoethane
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
FC(CI)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing with additional DMF (2×1 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture was removed from the cold bath
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel (0-15% EtOAc in hexanes)
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1N=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 339 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |